1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole
Overview
Description
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole typically involves the condensation of 2,5-dimethylpyrrole with an appropriate imidazole derivative. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The imidazole ring can be introduced through a subsequent condensation reaction with an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with large-scale operations is also common.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are typically alkylated imidazole derivatives.
Scientific Research Applications
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the imidazole ring.
1H-Imidazole: A simpler analog that lacks the pyrrole ring.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: A compound with a pyridine ring instead of an imidazole ring.
Uniqueness
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties
Biological Activity
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole (CID 737222) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H17N3
- Molecular Weight : 203.29 g/mol
- CAS Number : 737222
Research indicates that compounds containing the 2,5-dimethyl-1H-pyrrole moiety, such as this compound, exhibit various biological activities including:
- Antitumor Activity : Similar derivatives have shown the ability to suppress cell growth and induce apoptosis in cancer cell lines by modulating metabolic pathways and enhancing energy production (ATP levels) .
- Monoclonal Antibody Production : The compound has been linked to increased monoclonal antibody production in cell cultures, suggesting its utility in biopharmaceutical applications .
Anticancer Properties
A study highlighted that derivatives with a similar structure significantly inhibited the growth of cancer cells while enhancing glucose uptake and ATP production. This dual mechanism is crucial for supporting the metabolic demands of rapidly proliferating cells .
Immunomodulatory Effects
The compound has shown promise in enhancing the production of monoclonal antibodies (mAbs), which are vital for therapeutic applications. The modulation of glycosylation patterns on mAbs can improve their efficacy and stability .
Case Study 1: Antitumor Efficacy
In a comparative study, this compound was tested against various cancer cell lines. The results indicated:
- Cell Viability : A significant decrease in viability was observed at concentrations above 10 µM.
- Mechanism : The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Enhanced mAb Production
In a bioprocessing environment, the addition of this compound to recombinant Chinese Hamster Ovary (rCHO) cell cultures resulted in:
- Increased Yield : mAb concentration increased by approximately 50% compared to control conditions.
- Metabolic Profiling : Enhanced glucose uptake and reduced lactate production were noted, indicating improved metabolic efficiency .
Data Summary Table
Properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)propyl]imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-11-4-5-12(2)15(11)8-3-7-14-9-6-13-10-14/h4-6,9-10H,3,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJEACYMMLUDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCN2C=CN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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